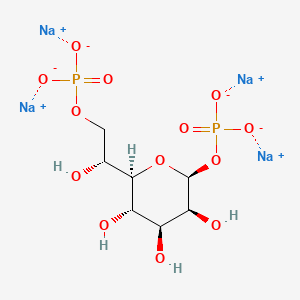
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt is a novel microbial-associated molecular pattern that has garnered significant interest due to its potential as an immune modulator. This compound is a phosphorylated heptose metabolite, which plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate involves several steps, starting from D-mannose. The synthetic approach includes the elongation of the seventh carbon, employing mannurono-2,6-lactone, the substrate-controlled establishment of the C-6 configuration, and the nucleophilic introduction of phosphate groups . The reaction conditions typically involve the use of specific enzymes and controlled pH levels to ensure the correct stereochemistry and phosphorylation.
Industrial Production Methods
Industrial production of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt is still in the research phase, with efforts focused on optimizing the synthetic route for large-scale production. The use of biotechnological methods, including the expression of relevant enzymes in microbial hosts, is being explored to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and substitution reactions. These reactions are crucial for its role in the biosynthesis of lipopolysaccharides and its function as an immune modulator .
Common Reagents and Conditions
Common reagents used in the reactions involving D-Glycero-beta-D-manno-heptose 1,7-Biphosphate include specific enzymes such as phosphatases and kinases. The reaction conditions often involve controlled pH levels, temperature, and the presence of cofactors like ATP .
Major Products
The major products formed from the reactions of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate include various phosphorylated intermediates and final products involved in the biosynthesis of lipopolysaccharides .
Scientific Research Applications
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt has a wide range of scientific research applications:
Mechanism of Action
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate exerts its effects by acting as an immune modulator. It triggers inflammation by activating the TIFA-dependent NF-κB pathway, leading to the production of cytokines . The molecular targets involved include specific receptors on immune cells that recognize the phosphorylated heptose structure .
Comparison with Similar Compounds
Similar Compounds
D-Glycero-beta-D-manno-heptose 1-Phosphate: This compound also acts as an immune modulator but has a slightly different structure and function.
Adenosine-diphosphate-D-glycero-beta-D-manno-heptose: Another heptose derivative that triggers immune responses through different pathways.
Uniqueness
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate is unique due to its dual phosphorylation, which enhances its ability to modulate immune responses. This dual phosphorylation is not present in other similar compounds, making it a distinct and valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H12Na4O13P2 |
|---|---|
Molecular Weight |
458.07 g/mol |
IUPAC Name |
tetrasodium;[(2R)-2-hydroxy-2-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-phosphonatooxyoxan-2-yl]ethyl] phosphate |
InChI |
InChI=1S/C7H16O13P2.4Na/c8-2(1-18-21(12,13)14)6-4(10)3(9)5(11)7(19-6)20-22(15,16)17;;;;/h2-11H,1H2,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t2-,3+,4+,5+,6-,7+;;;;/m1..../s1 |
InChI Key |
ULMNMVLRBYWIAF-CKBUFGDHSA-J |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OP(=O)([O-])[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


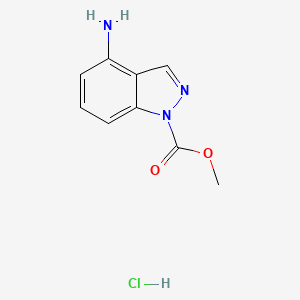
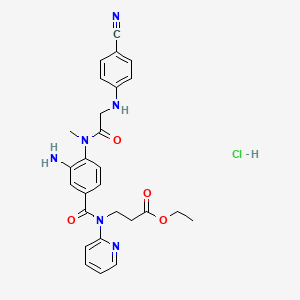

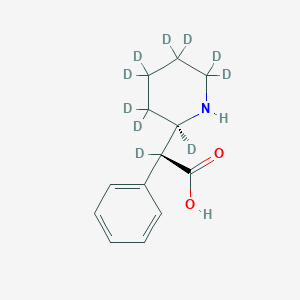
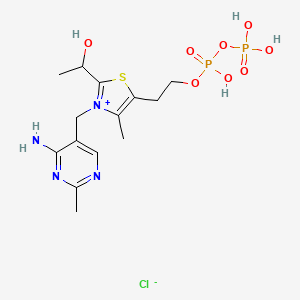

![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
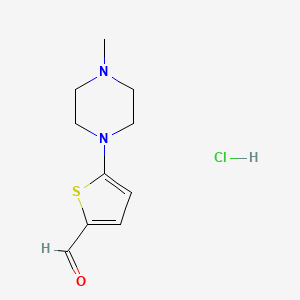

![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)



